5-Hydroxytoluene-2,4-disulphonic acid

Übersicht

Beschreibung

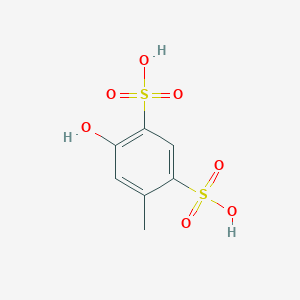

5-Hydroxytoluene-2,4-disulphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O7S2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is primarily a significant NS2B/NS3 protease inhibitor . The NS2B/NS3 protease plays a crucial role in the life cycle of certain viruses, including the Dengue virus (DENV2), by facilitating viral replication .

Mode of Action

This compound interacts with its target, the NS2B/NS3 protease, by acting as a competitive inhibitor . It binds to the active site of the protease, preventing the substrate from interacting with the enzyme and thus inhibiting its function . This interaction only marginally impacts the protease’s stability .

Biochemical Pathways

The inhibition of the NS2B/NS3 protease disrupts the replication of the DENV2 virus in cells . By preventing the protease from functioning, the compound interferes with the viral life cycle and inhibits the production of new virus particles .

Pharmacokinetics

Its effectiveness in inhibiting the denv2 virus in bhk-21 cells suggests that it can be absorbed and distributed to the site of action .

Result of Action

The primary result of the action of this compound is the effective inhibition of DENV2 virus replication in BHK-21 cells . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus .

Biochemische Analyse

Biochemical Properties

5-Hydroxytoluene-2,4-disulphonic acid has been found to interact with the NS2B/NS3 protease, acting as a competitive inhibitor . This interaction affects the stability of the protease, albeit slightly .

Cellular Effects

In cellular studies, this compound has been shown to effectively inhibit the replication of DENV2 virus in BHK-21 cells . This suggests that the compound may have significant effects on cellular processes, particularly those related to viral replication.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a competitive inhibitor of the NS2B/NS3 protease . By binding to this enzyme, the compound prevents it from carrying out its normal function, thereby inhibiting the replication of the DENV2 virus .

Biologische Aktivität

5-Hydroxytoluene-2,4-disulphonic acid (HTDSA) is a chemical compound that has garnered attention due to its biological activities, particularly as an impurity of Policresulen, a known NS2B/NS3 protease inhibitor. This article delves into the biological activity of HTDSA, examining its mechanisms, efficacy against pathogens, and potential therapeutic applications.

- Molecular Formula : C₇H₈O₇S₂

- Molecular Weight : 268.26 g/mol

- CAS Number : 15509-33-8

- Density : 1.792 g/cm³ (predicted)

- Storage Conditions : Hygroscopic; should be stored in a refrigerator under inert conditions .

HTDSA is primarily recognized for its role as an impurity in Policresulen, which functions as a competitive inhibitor of the NS2B/NS3 protease. This protease is critical for the replication of various viruses, including Dengue virus (DENV). The IC50 values for Policresulen indicate significant antiviral potential:

- IC50 for NS2B/NS3 Protease Inhibition : 0.48 μg/mL

- IC50 for Inhibition of DENV2 Replication in BHK-21 Cells : 4.99 μg/mL .

Antiviral Activity

HTDSA's antiviral activity has been demonstrated through its association with Policresulen:

- Dengue Virus : Inhibits replication effectively in cell culture models.

- Mechanism : Acts as a competitive inhibitor, slightly affecting protease stability while preventing viral replication .

Study on Policresulen and HTDSA

In a study conducted by Wu et al. (2015), Policresulen was evaluated for its efficacy against DENV2:

- Findings : The compound was shown to significantly inhibit viral replication in vitro, highlighting the potential therapeutic applications of HTDSA as part of Policresulen formulations .

Comparative Analysis with Related Compounds

Table 1 summarizes the biological activities of HTDSA compared to other related compounds:

Wissenschaftliche Forschungsanwendungen

Biochemical Research

5-Hydroxytoluene-2,4-disulphonic acid has been identified as a significant inhibitor of the NS2B/NS3 protease, particularly in the context of dengue virus (DENV2) replication. Studies have shown that this compound acts as a competitive inhibitor with an IC50 value of approximately 4.99 μg/mL in BHK-21 cells, effectively disrupting viral replication pathways . The compound's mechanism involves binding to the protease, which is crucial for the virus's life cycle.

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be effectively separated using reverse-phase HPLC methods, where the mobile phase typically consists of acetonitrile and water with phosphoric acid. This method is scalable and suitable for preparative separation, making it valuable for isolating impurities during synthesis processes .

Environmental Studies

Research has indicated that this compound can be a by-product in the synthesis of other sulfonic acids derived from m-cresol, which is associated with liquid rice hull smoke. Its potential anti-inflammatory effects have been studied in animal models, suggesting applications in environmental health research and toxicology .

Case Studies

Eigenschaften

IUPAC Name |

4-hydroxy-6-methylbenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBOGQDATFKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165806 | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15509-33-8 | |

| Record name | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15509-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytoluene-2,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.